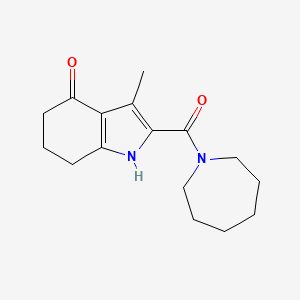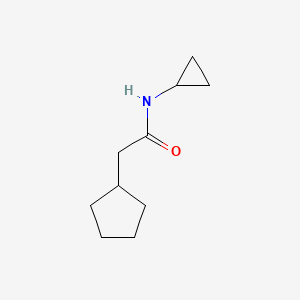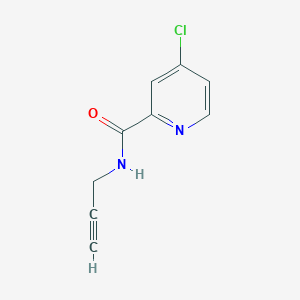
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one, also known as AMTI, is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one acts as a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has also been found to act as a partial agonist of the kappa opioid receptor, which can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to have different biochemical and physiological effects, depending on the receptor it interacts with. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. By acting as a partial agonist of the kappa opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
Advantages and Limitations for Lab Experiments
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has several advantages and limitations for lab experiments. One advantage is its selectivity for the mu opioid receptor, which can lead to more specific results in studies involving this receptor. However, its partial agonist activity at the kappa opioid receptor can complicate the interpretation of results in studies involving this receptor. Another limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the study of its effects on other opioid receptors, such as the delta opioid receptor, which is involved in the regulation of mood and pain. Additionally, the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one in combination with other compounds, such as opioid agonists and antagonists, can provide insights into the interactions between different receptors and their effects on pain management and addiction.
Synthesis Methods
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can be synthesized using different methods, including the reaction of 3-methylindole-4,7-dione with azepane-1-carboxylic acid, followed by hydrogenation, cyclization, and dehydration. Another method involves the reaction of 2,3-dihydro-1H-indol-4-one with azepane-1-carboxylic acid, followed by hydrogenation and dehydration.
Scientific Research Applications
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been used in various scientific research applications, including the study of opioid receptors, which are involved in pain management and addiction. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to be a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used in the study of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress.
properties
IUPAC Name |
2-(azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-14-12(7-6-8-13(14)19)17-15(11)16(20)18-9-4-2-3-5-10-18/h17H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCDFWLCZYEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)






![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
